molecular formula C15H17NO4S B7058793 2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B7058793
M. Wt: 307.4 g/mol
InChI Key: GWFNCTSAUQAIAV-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine typically involves multiple steps:

    Formation of the Benzoxazine Core: The initial step often involves the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation or acylation reaction, using a furan derivative and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and furan rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing advanced polymers and materials with unique thermal and mechanical properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and potential bioactivity.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of high-performance resins and coatings, benefiting sectors like aerospace and automotive.

Mechanism of Action

The mechanism by which 2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and furan groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine
  • 2,7-Dimethyl-4-(5-methylthiophen-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine
  • 2,7-Dimethyl-4-(5-methylpyrrole-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

Uniqueness

Compared to its analogs, this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in various applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

2,7-dimethyl-4-(5-methylfuran-2-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10-4-6-13-14(8-10)19-12(3)9-16(13)21(17,18)15-7-5-11(2)20-15/h4-8,12H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFNCTSAUQAIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=C(C=C2)C)S(=O)(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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